

N1-Methylpseudouridine vs pseudouridine chemical structure

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Compound of Interest

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An In-depth Technical Guide to the Chemical Structures of N1-Methylpseudouridine and Pseudouridine for Researchers and Drug Development Professionals

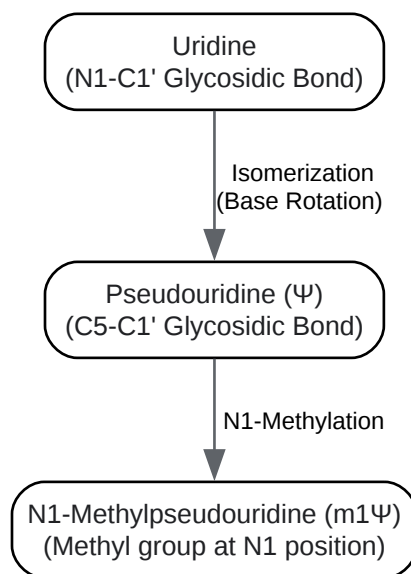
Introduction

The landscape of nucleic acid therapeutics has been revolutionized by the strategic use of modified nucleosides, particularly in the realm of messenger RNA (mRNA) vaccines.^{[1][2][3][4]} Among the most pivotal of these modifications are pseudouridine (Ψ) and its derivative, N1-methylpseudouridine (m1 Ψ). The complete substitution of uridine with N1-methylpseudouridine in the mRNA sequences of the Pfizer-BioNTech and Moderna COVID-19 vaccines was a critical step in their success, enhancing both the efficacy and safety of the technology.^{[2][4][5][6]} This technical guide provides a detailed examination of the chemical structures of pseudouridine and N1-methylpseudouridine, their synthesis, and their profound impact on mRNA function, intended for researchers, scientists, and professionals in drug development.

Core Chemical Structures: From Uridine to N1-Methylpseudouridine

The journey from the canonical RNA base, uridine, to the hypermodified N1-methylpseudouridine involves two key transformations: an isomerization followed by a methylation.

- Uridine (U): The starting point is uridine, a standard pyrimidine nucleoside in RNA. It consists of a uracil base attached to a ribose sugar via a nitrogen-carbon (N1-C1') glycosidic bond.
- Pseudouridine (Ψ): Pseudouridine is a C-glycoside isomer of uridine.[7][8] In a crucial rearrangement, the ribose sugar is not attached to the N1 position of the uracil base but instead forms a carbon-carbon (C5-C1') bond.[7] This isomerization can be visualized as rotating the uracil base 180° relative to the ribose sugar.[7] This structural change grants the molecule greater rotational freedom and conformational flexibility.[7] A key feature of pseudouridine is the presence of an additional hydrogen bond donor at the N1 position, which is absent in uridine.[3][7][9]
- N1-Methylpseudouridine (m1Ψ): This nucleoside is a methylated derivative of pseudouridine.[10] A methyl group (-CH3) is added to the N1 position of the pseudouridine base. This modification eliminates the extra hydrogen bond donor that characterizes pseudouridine.[3] While both Ψ and m1Ψ enhance protein translation and reduce the innate immunogenicity of mRNA, the N1-methyl modification in m1Ψ has been shown to be particularly effective.[6][11][12]



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Figure 1: Structural relationship from Uridine to N1-Methylpseudouridine.

Comparative Physicochemical Data

The structural differences between pseudouridine and N1-methylpseudouridine result in distinct physicochemical properties.

Property	Pseudouridine (Ψ)	N1-Methylpseudouridine (m1Ψ)	Reference(s)
Molecular Formula	C ₉ H ₁₂ N ₂ O ₆	C ₁₀ H ₁₄ N ₂ O ₆	[8]
Molecular Weight	244.20 g/mol	258.23 g/mol	[8]
Key Feature	C-C glycosidic bond; extra H-bond donor at N1.	C-C glycosidic bond; methyl group at N1.	[3][7][9]
Solubility	Highly soluble in water.	Data not explicitly found, but used in aqueous biological systems.	[7]

Experimental Protocols and Synthesis

The generation of these modified nucleosides and their incorporation into mRNA involves precise chemoenzymatic processes.

Synthesis of Pseudouridine (Ψ)

Pseudouridine is naturally synthesized post-transcriptionally from uridine residues within RNA molecules. This isomerization is catalyzed by a class of enzymes known as pseudouridine synthases (PUS).[13]

- **RNA-Independent Pseudouridylation:** In this mechanism, the PUS enzyme itself recognizes the target uridine and catalyzes its conversion to pseudouridine. Different PUS families (e.g., TruA, TruB) target specific positions in tRNA.[13]
- **RNA-Dependent Pseudouridylation:** Prevalent in eukaryotes, this process involves a complex of proteins and a guide RNA (H/ACA box small nucleolar RNA) that directs the synthase to the correct uridine site.[13][14]

- Chemical Synthesis: A practical, stereodivergent chemical synthesis has been developed, often featuring a Grignard reaction with protected D-ribose.[15]

Synthesis of N1-Methylpseudouridine (m1Ψ)

N1-methylpseudouridine is typically produced through the chemical modification of pseudouridine.[10] For its application in mRNA therapeutics, the triphosphate form (m1ΨTP) is required.

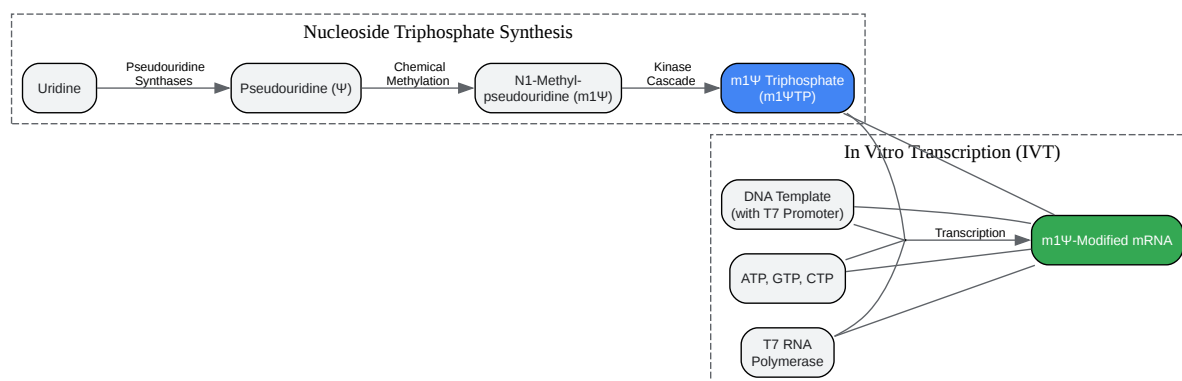
- Integrated Chemoenzymatic Synthesis of m1ΨTP: A scalable and efficient route has been developed.[16]
 - Biocatalytic Conversion: Uridine is converted to pseudouridine monophosphate (ΨMP) using biocatalysts.[16]
 - Chemical Methylation: Acetonide-protected ΨMP is selectively methylated at the N1 position using a methylating agent like dimethyl sulfate.[16]
 - Enzymatic Phosphorylation: A kinase cascade reaction, using enzymes such as *Saccharomyces cerevisiae* uridine 5'-monophosphate kinase, converts the methylated monophosphate into the desired N1-methylpseudouridine triphosphate (m1ΨTP).[16]

Incorporation into mRNA via In Vitro Transcription (IVT)

The cornerstone of producing modified mRNA for vaccines and therapeutics is the IVT process.

- Workflow:
 - A DNA plasmid containing the gene of interest (e.g., for the SARS-CoV-2 spike protein) downstream of a T7 promoter sequence is constructed.[17][18]
 - The plasmid is incubated with T7 RNA polymerase and a mixture of nucleotide triphosphates (NTPs).
 - Crucially, uridine triphosphate (UTP) is completely replaced with N1-methylpseudouridine triphosphate (m1ΨTP) or pseudouridine triphosphate (ΨTP).[5]

- The T7 polymerase readily incorporates the modified NTPs, producing a full-length mRNA strand where every uridine is replaced by m1Ψ or Ψ.[17][18]



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Figure 2: Workflow for synthesis and incorporation of m1Ψ into mRNA.

Biological Impact and Signaling Pathways

The substitution of uridine with Ψ or m1Ψ has profound biological consequences, primarily related to immune evasion and translational efficiency.

Immune Evasion

Exogenously introduced mRNA can be recognized by the innate immune system as foreign, triggering an inflammatory response that can lead to mRNA degradation and shutdown of protein synthesis.[6][11]

- **Innate Immune Sensing:** Pattern recognition receptors (PRRs) such as Toll-like receptors (TLR3, TLR7, TLR8) and RIG-I can detect unmodified single-stranded or double-stranded

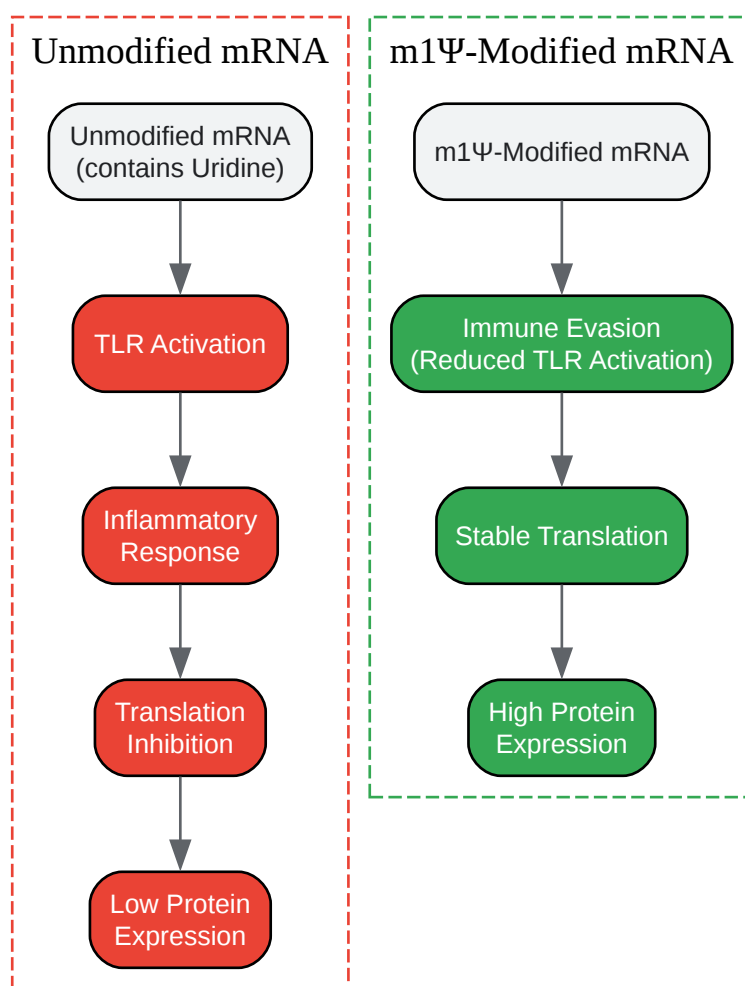
RNA.[6][18] This recognition initiates a signaling cascade leading to the production of pro-inflammatory cytokines and Type I interferons.

- The Role of m1Ψ: The incorporation of N1-methylpseudouridine into the mRNA strand helps it to "cloak" itself from these immune sensors.[17] This modification significantly reduces the activation of TLRs and other PRRs.[11][18] The proposed mechanism is that the structural change imparted by m1Ψ impairs the binding and recognition by these receptors.[19]

Enhanced Protein Translation

By evading the immune response, m1Ψ-modified mRNA demonstrates superior translational capacity.[11][12]

- Increased Stability and Translation: Reduced immune activation prevents the shutdown of cellular protein synthesis machinery.[6][18] This allows the m1Ψ-modified mRNA to be translated into protein more efficiently and for a longer duration, resulting in a much higher yield of the target antigen (e.g., the spike protein).[5][10][12]
- Translational Fidelity: While pseudouridine was found to sometimes reduce translational fidelity, N1-methylpseudouridine demonstrates high fidelity, comparable to unmodified mRNA.[20] However, some studies have shown that m1Ψ can cause +1 ribosomal frameshifting at specific "slippery sequences," an effect that can be mitigated by optimizing the codon sequence.[10][21]



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Figure 3: Impact of m1Ψ modification on immune response and translation.

Conclusion

The distinction between pseudouridine and N1-methylpseudouridine is more than a single methyl group; it represents a significant leap in optimizing mRNA for therapeutic use. The C-C glycosidic bond of pseudouridine provides foundational benefits of increased RNA stability, while the subsequent N1-methylation of N1-methylpseudouridine further enhances immune evasion and ensures high-fidelity protein translation. This detailed understanding of their chemical structures, synthesis, and biological functions is paramount for the continued innovation and development of next-generation RNA-based medicines and vaccines.

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